N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(1H-Pyrazol-1-yl)benzenesulfonamides have been synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The molecule contains a pyrazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexyl group, a bromothiophene group, and a sulfonamide group .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Drug Development
The synthesis and biological evaluation of sulfonamide-containing derivatives, including pyrazole classes, have been extensively studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, through extensive structure-activity relationship (SAR) studies, have shown significant potential in inhibiting COX-2 both in vitro and in vivo, leading to the identification of potent compounds like celecoxib for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). This highlights the therapeutic potential of sulfonamide derivatives in anti-inflammatory and analgesic drug development.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives have shown significant inhibition against human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme. These properties suggest potential applications in treating diseases related to these enzymes, such as glaucoma, epilepsy, and Alzheimer's disease. The inhibition potency and low cytotoxicity of these derivatives make them promising candidates for developing new inhibitors with therapeutic applications (Dilan Ozmen Ozgun et al., 2019).
Antiviral and Antimicrobial Activities
Studies have also explored the antiviral and antimicrobial activities of sulfonamide derivatives. For example, novel sulfonamides have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research and treatment strategies (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds containing sulfonamido moieties have been synthesized, showing promising antibacterial activities, suggesting their use as potential antimicrobial agents (E. Darwish et al., 2014).
Anticancer Properties
The anticancer evaluation of pyrazole-sulfonamide derivatives has revealed that these compounds can exhibit antiproliferative activities against cancer cell lines. This suggests their potential application in cancer therapy, providing a basis for further investigation into their efficacy and mechanism of action in tumor inhibition (Samet Mert et al., 2014).
Propiedades
IUPAC Name |
5-bromo-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c14-12-6-7-13(20-12)21(18,19)16-10-2-4-11(5-3-10)17-9-1-8-15-17/h1,6-11,16H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURCOBPVVXWRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(S2)Br)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.